Tert-butyl 2-aminopropyl(methyl)carbamate
Overview
Description
Tert-butyl 2-aminopropyl(methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is particularly notable for its role as a protecting group in organic synthesis, where it helps to shield functional groups from unwanted reactions during complex synthetic procedures.
Mechanism of Action
Target of Action
Tert-butyl 2-aminopropyl(methyl)carbamate is a type of carbamate compound . Carbamates are known to interact with various biological targets, including enzymes, receptors, and transport proteins.
Mode of Action
Carbamates in general are known to interact with their targets through the formation of covalent bonds . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets . These effects can lead to downstream changes in cellular processes.
Result of Action
The effects would depend on the compound’s specific targets and the changes induced in these targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 2-aminopropyl(methyl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with appropriate amines and alkylating agents. One common method involves the reaction of tert-butyl carbamate with 2-aminopropyl(methyl)amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance reaction rates and selectivity. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-aminopropyl(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Deprotection Reactions: The tert-butyl group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions to form complex organic molecules.
Common Reagents and Conditions:
Acids: Trifluoroacetic acid or hydrochloric acid for deprotection.
Bases: Sodium hydride or potassium carbonate for substitution reactions.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products: The major products formed from these reactions include free amines, substituted carbamates, and complex organic molecules with various functional groups .
Scientific Research Applications
Tert-butyl 2-aminopropyl(methyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis procedures.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- Tert-butyl carbamate
- Methyl carbamate
- Benzyl carbamate
- Ethyl carbamate
Comparison: Tert-butyl 2-aminopropyl(methyl)carbamate is unique due to its specific structure, which combines the protective tert-butyl group with an aminopropyl(methyl) moiety. This combination provides both steric protection and functional versatility, making it particularly useful in complex organic synthesis. Compared to other carbamates, it offers enhanced stability and selectivity in protecting amine groups .
Properties
IUPAC Name |
tert-butyl N-(2-aminopropyl)-N-methylcarbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(10)6-11(5)8(12)13-9(2,3)4/h7H,6,10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQQJKYSTUZVDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696728 | |
Record name | tert-Butyl (2-aminopropyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607380-78-9 | |
Record name | tert-Butyl (2-aminopropyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-aminopropyl)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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